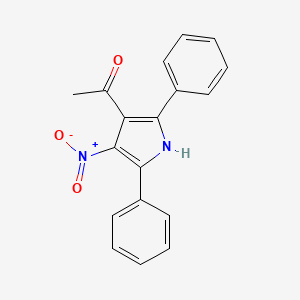
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone is a synthetic organic compound characterized by a pyrrole ring substituted with nitro and phenyl groups
準備方法
The synthesis of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The ethanone group can participate in aldol condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Common reagents used in these reactions include nitric acid, halogens, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to bind to specific active sites. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
類似化合物との比較
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone can be compared with other pyrrole derivatives, such as:
1-(2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-YL)-2,2,2-trifluoroethanone: This compound has similar structural features but includes trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This derivative has different substituents on the pyrrole ring, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
85814-62-6 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
1-(4-nitro-2,5-diphenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)15-16(13-8-4-2-5-9-13)19-17(18(15)20(22)23)14-10-6-3-7-11-14/h2-11,19H,1H3 |
InChIキー |
FXYSVSIDFQLDBI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(NC(=C1[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


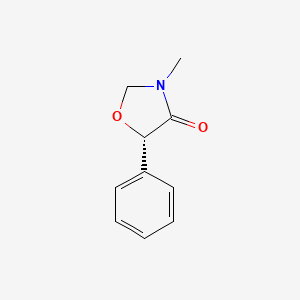
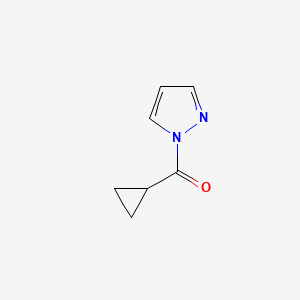
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
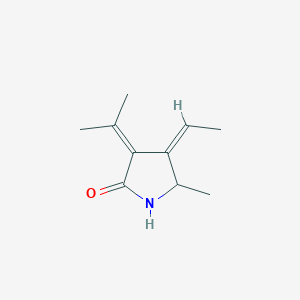
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
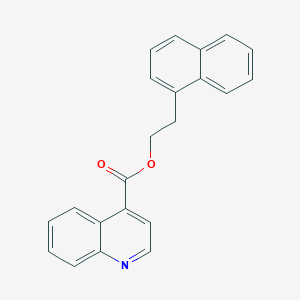
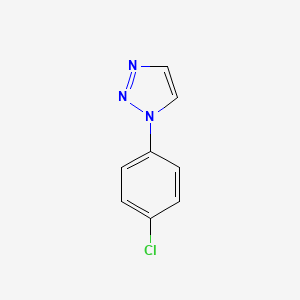
![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12893472.png)
![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
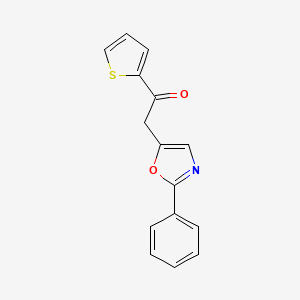
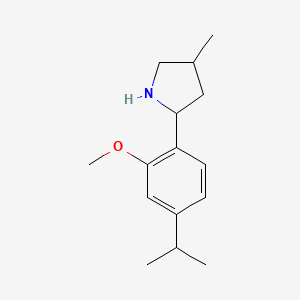
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
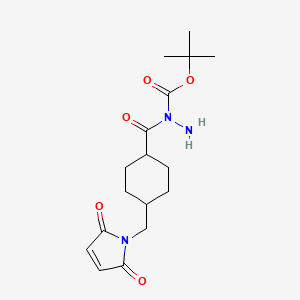
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
